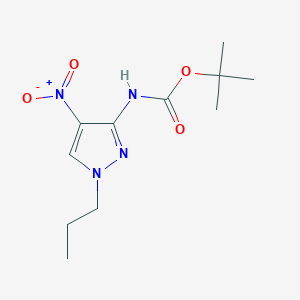

t-Butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “t-Butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In a related work, a new series of 4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The exact molecular structure of “t-Butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate” is not available in the retrieved sources.Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and depend on the specific functional groups attached to the pyrazole nucleus . In a related work, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer N1 - (4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine and other compounds .Applications De Recherche Scientifique

Synthetic Routes and Complex Formation

- Bakke et al. (2003) explored synthetic routes for 6-substituted-imidazo[4,5-c]pyridin-2-ons, starting from 4-aminopyridine. The process involved the protection of 4-aminopyridine as alkyl carbamates, including t-butyl carbamates, followed by nitration and substitution steps, yielding various intermediate compounds. These compounds were crucial for synthesizing imidazo[4,5-c]pyridin-2-one derivatives (Bakke, Gautun, & Svensen, 2003).

Ligand and Metal Complex Studies

- Porter et al. (2017) investigated sterically directed nitronate complexes with Cu(ii) and Zn(ii) using a bulky 2,6-di-tert-butyl-4-nitrophenolate ligand. The study revealed unusual nitronato-quinone resonance forms and sterically enforced metal-ligand binding motifs, offering insights into the unique copper-phenolate interactions (Porter, Hayes, Kaminsky, & Mayer, 2017).

Antibacterial Activity and Synthesis

- Prasad (2021) synthesized a series of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives. The process involved multiple steps including O-alkylation, reaction with triethyl oxonium hexafluoro phosphate, and several other reactions, resulting in compounds with characterized antibacterial activity (Prasad, 2021).

Hydrogen-Bonded Molecular Structures

- Portilla et al. (2007) described the hydrogen-bonded structures of molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate. The study detailed the formation of chains and sheets through hydrogen bonds, providing insights into the molecular architecture of these compounds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Orientations Futures

The future directions in the research and development of pyrazole derivatives are likely to focus on the design and synthesis of new compounds with improved biological activity and selectivity. The increasing popularity of pyrazoles in several fields of science suggests that these compounds will continue to be a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Propriétés

IUPAC Name |

tert-butyl N-(4-nitro-1-propylpyrazol-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-5-6-14-7-8(15(17)18)9(13-14)12-10(16)19-11(2,3)4/h7H,5-6H2,1-4H3,(H,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSUKFPUJVWNKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2412760.png)

![(2Z)-2-(4-fluorobenzylidene)-8-(tetrahydrofuran-2-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2412763.png)

![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2412766.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2412768.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2412772.png)

![N-[(2S,3S)-3-Amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide](/img/structure/B2412775.png)

![Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2412782.png)